molecular formula C14H18N2OS2 B1334308 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 885460-60-6

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1334308
CAS No.: 885460-60-6
M. Wt: 294.4 g/mol
InChI Key: ZMWOXKQOHSLHPH-UHFFFAOYSA-N
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Description

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol is a complex organic compound that features a unique combination of a benzothiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps:

    Formation of the Benzothiophene Ring: The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide and a carbon disulfide derivative under basic conditions.

    Final Assembly: The final step involves the coupling of the benzothiophene and oxadiazole intermediates under suitable conditions, often using a dehydrating agent to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The thiol group can interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer or infections.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex chemicals. Its stability and reactivity make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The benzothiophene and oxadiazole rings can interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic interactions are required, such as in the development of new materials or pharmaceuticals.

Properties

IUPAC Name

5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-14(2,3)9-4-5-10-8(6-9)7-11(19-10)12-15-16-13(18)17-12/h7,9H,4-6H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWOXKQOHSLHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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